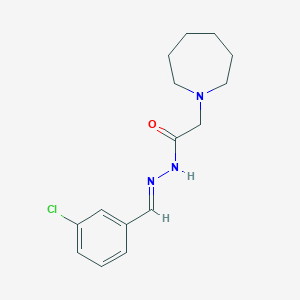
2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide
Übersicht
Beschreibung
2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide, also known as ACBA, is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications. ACBA belongs to the class of hydrazide-hydrazone derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression. In inflammation, this compound inhibits the production of inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB signaling pathway. This compound's antimicrobial activity is thought to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces DNA damage, inhibits cell cycle progression, and reduces the expression of anti-apoptotic proteins. In inflammation, this compound reduces the production of reactive oxygen species and inhibits the activation of macrophages. This compound's antimicrobial activity is thought to be due to its ability to disrupt bacterial and fungal cell membranes, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide has several advantages for lab experiments, including its low cost and simple synthesis method. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound's solubility in water is limited, which can make it challenging to use in some experiments. Additionally, this compound's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
For 2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide research include further studies on its potential as a combination therapy, its use in other inflammatory diseases, and its potential as a new antibiotic.
Wissenschaftliche Forschungsanwendungen
2-(1-azepanyl)-N'-(3-chlorobenzylidene)acetohydrazide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and microbial infections. In cancer research, this compound has shown promising results as an anti-tumor agent by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its anti-inflammatory properties, which could be useful in treating diseases such as rheumatoid arthritis. Additionally, this compound has demonstrated antimicrobial activity against various bacteria and fungi, making it a potential candidate for developing new antibiotics.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c16-14-7-5-6-13(10-14)11-17-18-15(20)12-19-8-3-1-2-4-9-19/h5-7,10-11H,1-4,8-9,12H2,(H,18,20)/b17-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJYBWVIBPLBNP-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3836281.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-propyl-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine](/img/structure/B3836297.png)
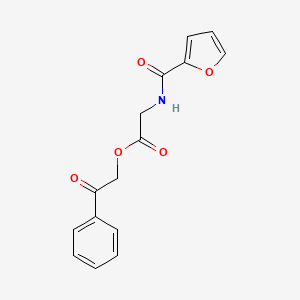
![N-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1,2,5,6-tetrahydropyridin-3-yl}methyl)acetamide](/img/structure/B3836305.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3836313.png)
![(3,5-diisopropyl-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol](/img/structure/B3836321.png)
![2-amino-4-(2,4-dimethoxy-3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B3836330.png)
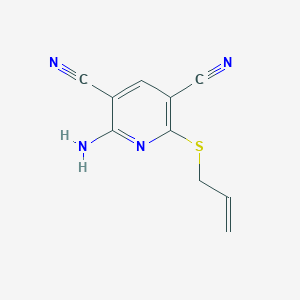
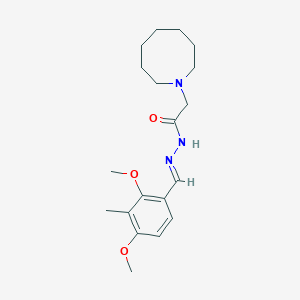
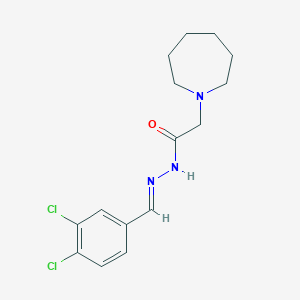
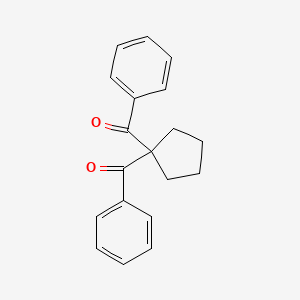
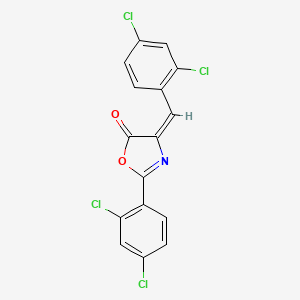

![methyl 4-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3836383.png)